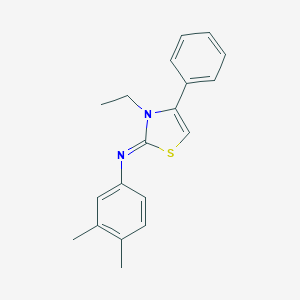![molecular formula C18H24N2O3SSi B389165 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B389165.png)
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenylethanone moiety, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidine.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Formation of the Phenylethanone Moiety: The phenylethanone part is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-({4,6-DIHYDROXY-5-[3-(TRIMETHYLSILYL)PROPYL]PYRIMIDIN-2-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmac
Propiedades
Fórmula molecular |
C18H24N2O3SSi |
|---|---|
Peso molecular |
376.5g/mol |
Nombre IUPAC |
2-[4,6-dihydroxy-5-(3-trimethylsilylpropyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H24N2O3SSi/c1-25(2,3)11-7-10-14-16(22)19-18(20-17(14)23)24-12-15(21)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H2,19,20,22,23) |
Clave InChI |
OAZKXRPZUOBWOY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
SMILES isomérico |
C[Si](C)(C)CCCC1=C(N=C(N=C1O)SCC(=O)C2=CC=CC=C2)O |
SMILES canónico |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389082.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)

![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)

![2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B389093.png)



![N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-3-METHYLBENZAMIDE](/img/structure/B389098.png)

![13-amino-9-(2,5-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389102.png)
![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-chlorophenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389103.png)

